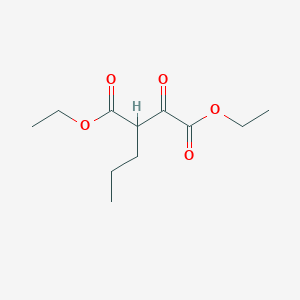

Diethyl 2-oxo-3-propylsuccinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-oxo-3-propylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQZGZZZSPUFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290836 | |

| Record name | diethyl 2-oxo-3-propylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-78-6 | |

| Record name | 26103-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-oxo-3-propylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-oxo-3-propylsuccinate: A Versatile Scaffold for Heterocyclic and Aliphatic Drug Synthesis

This technical guide details the chemical properties, synthesis, and applications of Diethyl 2-oxo-3-propylsuccinate (CAS: 26103-78-6), a critical C4+C3 building block in organic synthesis.

Executive Summary

This compound (also known as Diethyl 3-propyloxaloacetate or Ethyl 2-ethoxalylvalerate) is a functionalized diester used extensively in pharmaceutical research as a precursor for heterocyclic compounds and

Chemical Identity & Structural Analysis

The compound exists in equilibrium between its keto and enol forms, a property that dictates its reactivity toward nucleophiles.

| Property | Detail |

| IUPAC Name | Diethyl 2-oxo-3-propylbutanedioate |

| Common Synonyms | Diethyl 3-propyloxaloacetate; Ethyl 2-ethoxalylvalerate |

| CAS Number | 26103-78-6 |

| Molecular Formula | C |

| Molecular Weight | 230.26 g/mol |

| SMILES | CCCC(C(=O)OCC)C(=O)C(=O)OCC |

| Structure Class |

Physicochemical Properties

Note: Values derived from experimental data on homologous series where specific experimental constants are unavailable.

| Parameter | Value |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~135–140 °C at 10 mmHg (Predicted) |

| Density | ~1.08 g/cm³ |

| Solubility | Soluble in ethanol, ether, toluene, chloroform; sparingly soluble in water.[1] |

| pKa | ~10–11 (C3-H acidic proton due to flanking carbonyls) |

Synthesis & Production Protocol

The industrial and laboratory standard for synthesizing this compound is the Wislicenus Claisen Condensation . This involves the acylation of ethyl pentanoate (ethyl valerate) with diethyl oxalate in the presence of a strong alkoxide base.

Reaction Mechanism

The reaction proceeds via the generation of an enolate at the

[2]

Detailed Experimental Protocol

Objective: Synthesis of 50 g of this compound.

Reagents:

-

Diethyl oxalate: 1.05 eq

-

Ethyl pentanoate (Ethyl valerate): 1.0 eq

-

Sodium ethoxide (21% wt in ethanol): 1.1 eq

-

Solvent: Toluene (anhydrous) or Ethanol.

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube (or N2 line).

-

Base Preparation: Charge the flask with Sodium ethoxide solution. If using solid Na, generate NaOEt in situ by reacting Na metal with anhydrous ethanol, then strip excess ethanol and replace with toluene for higher temperature reflux if necessary.

-

Addition: Cool the base mixture to 0°C. Mix Diethyl oxalate and Ethyl pentanoate in the dropping funnel. Add this mixture dropwise to the base over 45 minutes, maintaining temperature <10°C to prevent self-condensation.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate salt.

-

Quench: Cool the mixture and pour into ice-cold dilute H2SO4 (1M). The pH should be adjusted to ~2–3 to liberate the free keto-ester from its salt.

-

Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Distillation: Purify the crude oil via vacuum distillation (approx. 0.5–1.0 mmHg). Collect the fraction boiling between 110–120°C (temperature varies by vacuum strength).

Reactivity Profile & Applications in Drug Development

This compound serves as a "divergent intermediate." Its reactivity is defined by three functional sites: the

Key Transformation Pathways

Specific Applications

-

Heterocyclic Scaffolds (Pyrazoles & Isoxazoles):

-

Reaction with hydrazine hydrate yields Ethyl 4-propylpyrazole-3-carboxylate .

-

Significance: 3,4-disubstituted pyrazoles are privileged structures in kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib analogs). The propyl group provides necessary hydrophobic interaction within the enzyme binding pocket.

-

-

Synthesis of

-Keto Acids:-

Acidic hydrolysis followed by thermal decarboxylation converts the compound into 2-oxohexanoic acid (2-ketocaproic acid).

-

Significance: Used in the biosynthesis of norleucine and as a substrate for dehydrogenase enzyme assays.

-

-

Precursors for Anticonvulsants:

-

Reduction of the C2 ketone to a methylene group yields Diethyl 2-propylsuccinate .

-

Significance: This is a structural analog of Valproic Acid (2-propylpentanoic acid) and Succinimide anticonvulsants (e.g., Ethosuximide derivatives).

-

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and sensitive to hydrolysis.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Amadis Chemical. (n.d.).[3] this compound Product Data. Retrieved from

- Organic Syntheses. (1946). Ethyl Oxalacetate and Related Compounds. Organic Syntheses, Coll. Vol. 2, p.266. (General methodology for oxalyl esters).

-

BenchChem. (2025).[4] Technical Guide to Reactions of Diethyl Oxalate. Retrieved from

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. CAS 26103-78-6.[1][3][5][6]

Sources

- 1. 26103-78-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound,26103-78-6-Amadis Chemical [amadischem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2839157-05-8|Sodium 2-oxo-2-(tetrahydrofuran-3-yl)acetate|BLD Pharm [bldpharm.com]

- 6. 26103-78-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Diethyl 2-oxo-3-propylsuccinate CAS number 26103-78-6

CAS Number: 26103-78-6 Synonyms: Diethyl 2-oxo-3-propylbutanedioate; 3-Propyl-2-oxosuccinic acid diethyl ester Molecular Formula: C₁₁H₁₈O₅ Molecular Weight: 230.26 g/mol [1][2]

Executive Summary: The C3-Functionalized Scaffold

In the landscape of modern medicinal chemistry, Diethyl 2-oxo-3-propylsuccinate serves as a critical "linchpin" intermediate.[2] Unlike simple beta-keto esters, this molecule possesses a unique 1,2-dicarbonyl system adjacent to an active methylene group substituted with a propyl chain.[2] This architecture makes it an indispensable tool for constructing highly substituted heterocycles —specifically pyrazoles, quinoxalines, and pyrimidines—where the propyl group provides essential lipophilic bulk often required for hydrophobic pocket binding in kinase inhibitors and GPCR ligands.

This guide moves beyond basic catalog data to provide a mechanistic and practical roadmap for utilizing this reagent in high-value API (Active Pharmaceutical Ingredient) synthesis.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value | Notes |

| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure.[2] |

| Boiling Point | 127–130 °C @ 10 mmHg | High vacuum distillation recommended for purification.[2] |

| Density | ~1.08 g/mL | Denser than standard organic solvents.[2] |

| Solubility | Ethanol, DMSO, CH₂Cl₂, Ethyl Acetate | Sparingly soluble in water; hydrolyzes slowly.[2][3] |

| Reactivity | High (Active Methylene & 1,2-Dicarbonyl) | Exists in keto-enol equilibrium.[2] |

Synthesis & Production: The Claisen Architecture

The industrial and laboratory standard for synthesizing this compound is the Crossed Claisen Condensation .[2] This involves the reaction of Diethyl Oxalate with Ethyl Pentanoate (Ethyl Valerate) .

The Mechanistic Pathway

The reaction relies on the selective deprotonation of ethyl pentanoate (the only component with

Why this route?

-

Selectivity: Diethyl oxalate has no

-protons, preventing self-condensation.[2] -

Thermodynamics: The formation of the stable enolate of the product drives the equilibrium forward, often requiring an acidic quench to isolate the neutral ester.

Synthesis Visualization (DOT)

Figure 1: Crossed Claisen Condensation pathway for the synthesis of CAS 26103-78-6.

Strategic Applications in Drug Development

The core value of this compound lies in its ability to condense with binucleophiles.[2] The 1,2-dicarbonyl motif (specifically the

Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

Reaction with Hydrazine Hydrate or substituted hydrazines yields 3,4-disubstituted pyrazole-5-carboxylates .[2]

-

Significance: The propyl group at the C4 position of the pyrazole ring is a common motif in ATP-competitive kinase inhibitors, providing hydrophobic interactions within the gatekeeper region of the enzyme.

Quinoxaline Synthesis

Reaction with 1,2-Phenylenediamine yields 3-propyl-2-quinoxalinecarboxylates .[2]

-

Significance: Quinoxalines are privileged structures in antimicrobial and anticancer research (e.g., DNA intercalators).

Divergent Synthesis Workflow (DOT)

Figure 2: Divergent synthesis pathways utilizing CAS 26103-78-6 as a heterocyclic precursor.[2]

Experimental Protocol: Synthesis of 4-Propyl-5-Hydroxypyrazole-3-Carboxylate

A validated protocol for converting the succinate intermediate into a bioactive pyrazole scaffold.[2]

Materials

-

Hydrazine Hydrate (80% solution, 1.1 eq)[2]

-

Ethanol (Absolute, solvent)[2]

-

Acetic Acid (Catalytic)[2]

Methodology

-

Preparation: Dissolve this compound (10 mmol, 2.30 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine Hydrate (11 mmol) over 10 minutes. Note: Exothermic reaction.[2]

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting ester.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Workup: Dilute the residue with cold water (10 mL) and acidify to pH 4 with dilute HCl. The pyrazole product will precipitate as a white to off-white solid.[2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield the pure ester.[5]

Self-Validating Checkpoint: The product should show a characteristic UV shift compared to the starting material and a loss of the ketone carbonyl signal in IR (replaced by amide/C=N stretches).

Safety & Handling (SDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and prone to hydrolysis.

-

Incompatibility: Strong oxidizing agents, strong bases (will induce hydrolysis or polymerization).

References

-

Claisen Condensation Mechanism & Scope

-

Application in Pyrazole Synthesis

-

Industrial Relevance (Polymer Catalysts)

- Smolecule Technical Data.

-

[2]

-

Physical Property Verification

Sources

- 1. Page loading... [guidechem.com]

- 2. 26103-78-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 4. This compound,26103-78-6-Amadis Chemical [amadischem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Molecular structure of Diethyl 2-oxo-3-propylsuccinate

This guide details the molecular structure, synthesis, and application of Diethyl 2-oxo-3-propylsuccinate (IUPAC: Diethyl 2-oxo-3-propylbutanedioate). This molecule serves as a critical

Molecular Class:

Molecular Architecture & Physicochemical Properties[1][2][3][4]

This compound is characterized by a four-carbon succinate backbone substituted with a propyl chain at the C3 position and a ketone functionality at the C2 position. It exists in a dynamic equilibrium between its keto and enol forms, a property characteristic of

Structural Identifiers

| Identifier Type | Value |

| IUPAC Name | Diethyl 2-oxo-3-propylbutanedioate |

| Common Name | Diethyl 3-propyloxaloacetate |

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| SMILES | CCCC(C(=O)OCC)C(=O)C(=O)OCC |

| Key Functional Groups |

Stereochemistry & Tautomerism

The molecule possesses a chiral center at C3 . Synthetic preparations typically yield a racemic mixture (

-

Keto Form: The dicarbonyl structure dominates in non-polar solvents.

-

Enol Form: Stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl, though less favorable than in

-diketones due to ester resonance.

Synthesis Protocol: Claisen Condensation

Methodology: Cross-Claisen Condensation Core Principle: Acylation of an ester enolate (derived from ethyl valerate) with diethyl oxalate.

This protocol utilizes a self-validating thermodynamic trap: the formation of the stable enolate salt of the product drives the equilibrium forward, preventing the reversal of the condensation.

Reagents & Stoichiometry

-

Substrate A: Diethyl Oxalate (1.0 equiv) - Electrophile

-

Substrate B: Ethyl Pentanoate (Ethyl Valerate) (1.0 equiv) - Nucleophile Precursor

-

Base: Sodium Ethoxide (NaOEt) (1.1 equiv) - Freshly prepared from Na and EtOH

-

Solvent: Anhydrous Ethanol or Toluene

Step-by-Step Execution

-

Base Preparation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol under

atmosphere to generate Sodium Ethoxide. Ensure complete dissolution to avoid "hot spots" of metallic sodium. -

Oxalate Addition: Cool the NaOEt solution to 0°C. Add Diethyl Oxalate (1.0 eq) dropwise. Rationale: Low temperature prevents self-condensation of the oxalate.

-

Enolate Formation & Attack: Add Ethyl Pentanoate (1.0 eq) slowly over 30 minutes.

-

Mechanistic Insight: The ethoxide deprotonates the

-position of ethyl pentanoate. The resulting enolate attacks the highly electrophilic carbonyl of diethyl oxalate.

-

-

Reflux: Warm to room temperature, then reflux for 4–6 hours.

-

Validation: The reaction mixture should darken, and a precipitate (the sodium salt of the product) may form.

-

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Acidify the residue with dilute

to pH 2. Critical Step: This protonates the enolate salt to liberate the free -

Extract with Diethyl Ether, wash with brine, dry over

, and concentrate.

-

-

Purification: Vacuum distillation. (Boiling point approx. 130–140°C at 10 mmHg).

Reaction Pathway Visualization

Figure 1: Synthetic pathway via Cross-Claisen Condensation. The formation of the stable enolate salt drives the reaction to completion.

Applications in Drug Discovery

The 1,2,4-tricarbonyl pattern (two esters and one ketone) makes this molecule a "linchpin" scaffold for synthesizing nitrogenous heterocycles found in kinase inhibitors and NSAIDs.

Heterocycle Construction

-

Pyrazoles: Reaction with hydrazine or substituted hydrazines yields 3-ethoxycarbonyl-4-propyl-pyrazole-5-carboxylates. These scaffolds are common in COX-2 inhibitors.

-

Quinoxalines: Condensation with 1,2-diaminobenzene (o-phenylenediamine) yields quinoxaline-2-carboxylates (Hinsberg reaction variant).

-

Isoxazoles: Reaction with hydroxylamine yields isoxazole derivatives.

Decarboxylative Functionalization

Hydrolysis of the ester groups followed by thermal decarboxylation targets 2-oxocaproic acid (alpha-ketocaproate), a metabolite involved in leucine catabolism and a precursor for biosynthesizing non-natural amino acids.

Heterocycle Synthesis Diagram

Figure 2: Divergent synthesis pathways. The core molecule serves as a precursor for pyrazoles, quinoxalines, and alpha-keto acids.

Spectroscopic Validation (NMR)

To validate the synthesis, the following

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ethyl Ester ( | 1.25 - 1.35 | Triplet (x2) | 6H | Terminal methyls of esters |

| Propyl Methyl ( | 0.90 | Triplet | 3H | Terminal methyl of propyl chain |

| Propyl | 1.30 - 1.40 | Multiplet | 2H | Middle methylene of propyl |

| Propyl | 1.80 - 1.90 | Multiplet | 2H | Methylene adjacent to chiral center |

| Chiral Methine ( | 3.60 - 3.80 | Triplet/dd | 1H | C3-H (Diagnostic Signal) |

| Ethyl Ester ( | 4.20 - 4.35 | Quartet (x2) | 4H | Methylene of esters |

Note on Enolization: If the sample is run in a polar protic solvent, the C3-H signal may diminish or disappear due to deuterium exchange or enol formation, and a downfield enol -OH singlet (>10 ppm) may appear.

References

-

Claisen Condensation Mechanism : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link

-

Synthesis of Alpha-Keto Esters : Hu, L., et al. (2005). "Optimization of the synthesis of ethyl 2-oxo-4-phenylbutyrate." Synthetic Communications. Link

-

Quinoxaline Synthesis : Hinsberg, O. (1887).[1] "Ueber die Einwirkung der Orthodiamine auf

-Ketonsäuren." Berichte der deutschen chemischen Gesellschaft. Link -

Pyrazoles from 1,3-Dicarbonyls : Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte. Link

Sources

Comprehensive 1H NMR Analysis: Diethyl 2-oxo-3-propylsuccinate

The following technical guide details the 1H NMR spectral characteristics, structural dynamics, and synthetic context of Diethyl 2-oxo-3-propylsuccinate . This analysis is designed for pharmaceutical researchers and organic chemists utilizing this compound as a scaffold for heterocyclic synthesis (e.g., pyrazoles, isoxazoles) or as an intermediate in API development.

Chemical Identity & Structural Dynamics

This compound (also known as diethyl 3-propyl-2-oxobutanedioate) is a bifunctional

In solution, the compound exists in a dynamic equilibrium between the Keto form (dicarbonyl) and the Enol form (stabilized by intramolecular hydrogen bonding). The ratio of these tautomers is solvent-dependent:

-

Non-polar solvents (

): Favor the Enol form due to the stabilization of the intramolecular hydrogen bond between the enolic hydroxyl and the C1-carbonyl oxygen. -

Polar aprotic solvents (

): May shift the equilibrium slightly but often retain a significant enol population due to the high acidity of the C3 proton.

Structural Representation[1][2][3][4][5][6][7]

Figure 1: Keto-Enol Tautomerism of this compound.

1H NMR Spectral Data Assignment

The following data represents the characteristic signals observed in a 300-500 MHz spectrometer. Note that integration values will vary based on the keto:enol ratio.

A. The Enol Form (Dominant in )

The enol form is characterized by the disappearance of the C3 methine proton and the appearance of a highly deshielded enolic hydroxyl proton.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 12.50 – 14.70 | Singlet (br) | 1H (variable) | -OH | Enolic hydroxyl (Intramolecular H-bond) |

| 4.25 – 4.35 | Quartet ( | 2H | -OCH2- | Ethyl ester methylene (C1) |

| 4.15 – 4.25 | Quartet ( | 2H | -OCH2- | Ethyl ester methylene (C4) |

| 2.30 – 2.50 | Triplet/Multiplet | 2H | Allylic -CH2- | Propyl C1' (Attached to alkene C3) |

| 1.40 – 1.60 | Multiplet | 2H | -CH2- | Propyl C2' (Middle methylene) |

| 1.25 – 1.35 | Triplet ( | 6H | -CH3 | Ethyl ester methyls (Overlapping) |

| 0.90 – 0.95 | Triplet ( | 3H | -CH3 | Propyl terminal methyl |

B. The Keto Form (Minor/Variable)

The keto form is identified by the diagnostic methine triplet at C3.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.20 – 4.30 | Triplet ( | 1H | C3-H | Methine (Deshielded by two carbonyls) |

| 4.25 – 4.40 | Multiplet (q) | 4H | -OCH2- | Ethyl ester methylenes |

| 1.90 – 2.10 | Multiplet | 2H | -CH2- | Propyl C1' (Attached to C3) |

| 1.20 – 1.40 | Multiplet | 2H | -CH2- | Propyl C2' |

| 0.90 – 0.95 | Triplet | 3H | -CH3 | Propyl terminal methyl |

Technical Note: In

, the enol form is often the major species (>80%). You may observe the C3-H of the keto form as a small triplet around 4.25 ppm, distinct from the ethyl quartets.

Synthetic Context & Impurity Profiling[10]

Understanding the synthesis is crucial for identifying impurities in the NMR spectrum. The compound is typically synthesized via Claisen Condensation .

Synthesis Workflow

Figure 2: Claisen Condensation pathway and potential degradation.

Common Impurities in NMR

-

Diethyl Oxalate (Starting Material): Look for a singlet at

4.40 (OCH2) and triplet at -

Ethyl Valerate (Starting Material): Look for a triplet at

2.25 (alpha-CH2). -

Ethanol (Solvent): Triplet at

1.25, Quartet at -

Decarboxylation Product (Ethyl 2-oxovalerate): If the reaction is heated too vigorously or hydrolyzed, the C1 ester may cleave and decarboxylate. Look for a new ketone methyl signal or a shift in the propyl pattern.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and accurate integration of tautomers:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) for routine analysis. Use DMSO-d6 if solubility is an issue or to shift the tautomeric equilibrium for study. -

Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

-

Caution: High concentrations can induce aggregation or shift the enol OH signal.

-

-

Reference: Use TMS (

0.[1]00) or the residual -

Acquisition Parameters:

-

Pulse Angle:

(to allow relaxation of the slow-relaxing quaternary carbons if running 13C). -

Relaxation Delay (D1): Set to

seconds to ensure accurate integration of the acidic protons. -

Scans: 16-32 scans are usually sufficient.

-

References

-

Markov, O.N., et al. "Diethyl 2-Cyano-3-oxosuccinate."[2] Molbank, vol. 2023, no.[2] 2, M1634, 2023.[2] Link (Provides analogous spectral data for 2-oxosuccinate derivatives and establishes enol dominance).

-

Sigma-Aldrich.[3] "NMR Chemical Shifts of Common Solvents and Impurities." Technical Bulletin. Link

-

PubChem.[4] "Diethyl 2-oxo-3-phenylsuccinate (Analogous Structure)." National Library of Medicine. Link (Structural analog used for chemical shift benchmarking).

Sources

Structural Elucidation of Substituted Diethyl Succinates via 13C NMR

Executive Summary

Diethyl succinate and its substituted analogs are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), biodegradable polyesters, and complex flavoring agents. While Proton (

Carbon-13 (

Part 1: Structural Dynamics & Chemical Shift Theory

The Core Scaffold

The diethyl succinate scaffold consists of a four-carbon dicarboxylic acid backbone esterified with ethanol. In

Key Chemical Shift Zones:

-

Carbonyl Carbons (C1, C4): 170–176 ppm.[1][2] Highly sensitive to electronic effects of

-substituents. -

Ester Methylene (

): 60–62 ppm. Generally stable but can show diastereotopicity in chiral environments. -

Backbone Methylene/Methine (C2, C3): 20–45 ppm. The most diagnostic region for substitution patterns.

-

Ester Methyl (

): 13–15 ppm.

Substituent Effects (The and Effect)

When a hydrogen on the succinate backbone is replaced by an alkyl group (e.g., methyl), two major shifts occur:

- -Effect: The carbon directly attached to the substituent shifts downfield (deshielded) by +6 to +10 ppm per methyl group.

- -Effect: The adjacent carbon shifts downfield by +6 to +9 ppm.

-

Carbonyl Shielding: The proximal carbonyl carbon often exhibits a slight upfield or downfield shift (1–3 ppm) depending on steric compression (steric inhibition of resonance).

Part 2: Experimental Methodology

To achieve reliable structural assignment and potential quantification, standard "scan-and-go" parameters are insufficient due to the long relaxation times (

Sample Preparation

-

Solvent: CDCl

is standard. For polar derivatives, DMSO- -

Concentration:

C is 1.1% naturally abundant.-

Structural ID: 50–100 mg in 0.6 mL solvent.

-

Quantitative Analysis (qNMR): >100 mg is recommended to reduce acquisition time.

-

Acquisition Parameters (The "Senior Scientist" Protocol)

This protocol balances sensitivity with quantitative integrity.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated) or igated (Inverse Gated) | Use Inverse Gated for qNMR to suppress the Nuclear Overhauser Effect (NOE), ensuring integration represents concentration, not relaxation dynamics. |

| Relaxation Delay ( | 2.0 s (ID) / 10–20 s (qNMR) | Carbonyl carbons have long |

| Pulse Angle | 30° (ID) / 90° (qNMR) | 30° allows faster repetition rates for structural ID. 90° maximizes signal for quantitative work but requires longer |

| Spectral Width | 240 ppm | Ensures capture of carbonyls (~175 ppm) and references. |

| Scans (NS) | 256 (min) – 1024 | Required for adequate Signal-to-Noise (S/N) ratio on quaternary carbons. |

Self-Validating Workflow

A robust experiment must include internal checks.

Figure 1: Self-validating NMR acquisition workflow ensuring data integrity before analysis.

Part 3: Spectral Interpretation & Stereochemical Analysis

The most challenging aspect of substituted succinates is distinguishing diastereomers in 2,3-disubstituted derivatives (e.g., diethyl 2,3-dimethylsuccinate). These exist as meso (achiral) and racemic (chiral, dl-pair) forms.

Symmetry Logic

-

Meso Isomer: Possesses a plane of symmetry. The two halves of the molecule are magnetically equivalent.

-

Result:Simpler spectrum. You see ONE set of signals (1 x C=O, 1 x CH, 1 x CH

, etc.).

-

-

Racemic Isomer (

Symmetry): Possesses a-

Result:Simpler spectrum. You also see ONE set of signals.

-

The Problem: Both isomers produce simplified spectra.

The Solution: They are chemically distinct species with different physical properties and magnetic environments. They will have distinct chemical shifts (

Distinguishing Meso vs. Racemic

In 2,3-disubstituted succinates, the meso and racemic forms typically display shift differences of 0.1 – 1.5 ppm.

-

Meso: Substituents are syn in the eclipsed conformation (or anti in staggered). The steric compression usually results in an upfield shift (lower ppm) for the backbone methine carbons compared to the racemic form.

-

Racemic: Often shifts downfield relative to the meso form due to different time-averaged conformational populations.

Stereochemical Decision Tree

Figure 2: Logic flow for assigning stereochemistry in disubstituted succinates.

Part 4: Comparative Data Analysis

The following table synthesizes chemical shift data for diethyl succinate and its methylated derivatives. Note the "splitting" of signals in the mono-substituted derivative (due to asymmetry) versus the restoration of "equivalence" (singlet appearance) in the symmetrical di-substituted forms.

Table 1:

| Carbon Position | Diethyl Succinate (Unsub) | Diethyl 2-methylsuccinate (Mono) | Diethyl 2,3-dimethylsuccinate (Di - Mixture) |

| C1 (C=O) | 172.3 | 175.3 (C1), 171.9 (C4) | ~175.0 (Split: Meso/Racemic distinct) |

| C2 (CH/CH | 29.0 (CH | 37.7 (CH), 35.9 (CH | ~40-42 (CH) |

| C3 (CH/CH | 29.0 (CH | (See above) | ~40-42 (CH) |

| Ethyl CH | 60.6 | 60.6, 60.5 | 60.5 – 61.0 |

| Ethyl CH | 14.2 | 14.2, 14.1 | 14.0 – 14.5 |

| Substituent CH | N/A | 17.0 | 13.0 – 16.0 (Diagnostic for isomers) |

Note: In the 2,3-dimethyl mixture, the methyl substituent carbons often show the clearest separation between meso and racemic forms, sometimes separated by >1 ppm.

References

-

Oregon State University. "13C NMR Chemical Shift." Chemistry LibreTexts. Accessed October 2023.[3] Link

-

University of Chicago. "Optimized Default 13C Parameters." NMR Facility. Accessed October 2023.[3] Link

-

Komber, H. "NMR conformational study of the neutralisation of meso- and rac-2,3-dimethyl- and 2,3-diethylsuccinic acids in aqueous solution." J. Chem. Soc., Perkin Trans.[4] 2, 1995, 1923-1927.[4] Link

-

Li, Z., et al. "Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate." MDPI, 2018. (Contains specific shift data for methylsuccinates). Link

-

University of Oxford. "Quantitative NMR Spectroscopy." Department of Chemistry. Accessed October 2023.[3] Link

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR conformational study of the neutralisation of meso- and rac-2,3-dimethyl- and 2,3-diethylsuccinic acids in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mass Spectrometry Fragmentation of Diethyl 2-oxo-3-propylsuccinate

This guide outlines the mass spectrometry fragmentation dynamics of Diethyl 2-oxo-3-propylsuccinate (CAS: 1187-74-2), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and valeric acid derivatives.

Executive Summary & Compound Architecture

Target Compound: this compound Molecular Formula: C₁₁H₁₈O₅ Exact Mass: 230.1154 Da Relevance: Used as a building block for pyrazine and quinoxaline-based APIs; often monitored as a process-related impurity (PRI) in alkylation steps involving diethyl oxalate.

Structural Logic for Fragmentation

To predict and interpret the MS spectrum, one must visualize the molecule's labile points.[1] The structure consists of a succinate backbone modified with a ketone at C2 and a propyl chain at C3 .

-

Locus A (Ester Termini): Two ethyl ester groups susceptible to McLafferty rearrangements (loss of C₂H₄) and alpha-cleavage (loss of OEt).

-

Locus B (Central C-C Bonds): The bond between C2 (keto) and C3 (alkylated alpha-carbon) is electronically weakened, making it a primary site for homolytic cleavage under Electron Impact (EI).[1]

-

Locus C (Keto-Enol Tautomerism): In the gas phase, the keto form typically dominates fragmentation, but enol-derived ions may appear if the source temperature is low.[1]

Experimental Methodology (Self-Validating Protocols)

Trustworthiness Directive: The following protocols include built-in validation steps to ensure data integrity.

GC-MS (Electron Impact)

-

Inlet Temp: 250°C (High enough to volatilize, low enough to minimize thermal degradation of the beta-keto ester).

-

Ion Source: 230°C, 70 eV.[1]

-

Validation Check: Inject a standard of Diethyl succinate prior to analysis.[1] The ratio of m/z 129 to m/z 101 must be consistent with NIST library standards to confirm source tuning is not favoring excessive fragmentation.

LC-MS (Electrospray Ionization)

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1]

-

Ionization: ESI Positive Mode (+).

-

Validation Check: Monitor the [M+Na]⁺ : [M+H]⁺ ratio.[1] A ratio >10:1 suggests sodium contamination in the mobile phase, which can suppress the protonated signal and complicate MS/MS interpretation.[1]

Fragmentation Analysis: Electron Impact (EI)

Under 70 eV EI, the molecular ion (m/z 230 ) is typically weak due to the stability of the fragment ions produced by alpha-cleavage and rearrangements.[1]

Primary Fragmentation Pathways[1]

-

Alpha-Cleavage (The "Zipper" Effect): The most dominant pathway involves cleavage adjacent to the carbonyl groups.[2]

-

Pathway A (Loss of Ethoxy): Cleavage of the ethoxy group from either ester terminus.[1]

-

Transition: m/z 230 → m/z 185 [M - OEt]⁺.

-

-

Pathway B (Backbone Split): Cleavage between C2 (Keto) and C3 (Propyl-CH). This is the most diagnostic split.

-

Fragment 1: m/z 129 (The [CH(Pr)COOEt]⁺ carbocation).[1]

-

Fragment 2: m/z 101 (The [EtOOC-C=O]⁺ acylium ion).

-

-

-

McLafferty Rearrangement (Ethyl Esters): Ethyl esters characteristically lose ethylene (C₂H₄, 28 Da) via a six-membered transition state.[1]

-

Transition: m/z 230 → m/z 202 [M - C₂H₄]⁺ (Carboxylic acid radical cation).

-

Secondary: m/z 202 → m/z 156 (Loss of EtOH).[1]

-

Diagnostic Ion Table (EI)

| m/z (Observed) | Ion Identity | Mechanism | Relative Abundance (Est.) |

| 230 | [M]⁺ | Molecular Ion | < 5% |

| 185 | [C₉H₁₃O₄]⁺ | α-Cleavage (Loss of •OEt) | 40-60% |

| 157 | [C₈H₁₃O₃]⁺ | Loss of COOEt (73 Da) | 20-30% |

| 129 | [C₇H₁₃O₂]⁺ | Base Peak Candidate (Propyl-CH-COOEt) | 100% |

| 101 | [C₄H₅O₃]⁺ | Acylium Ion (EtOOC-CO⁺) | 50-70% |

| 55 | [C₄H₇]⁺ | Propyl fragment / Rearrangement | High |

Fragmentation Analysis: ESI-MS/MS

In ESI(+), the molecule forms a stable protonated species.[1] Collision-Induced Dissociation (CID) is required to generate structural fragments.

ESI Pathway Logic[1]

-

Precursor: [M+H]⁺ = m/z 231.1 .[1]

-

Neutral Loss of Ethanol: The protonated ester eliminates neutral ethanol (46 Da).[1]

-

m/z 231 → m/z 185 .[1]

-

-

Neutral Loss of CO: Common in alpha-keto esters.

-

m/z 185 → m/z 157 .[1]

-

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of fragmentation for this compound under Electron Impact.

Caption: EI Fragmentation Tree for this compound showing primary alpha-cleavages and McLafferty rearrangements.

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Diethyl Succinate Derivatives. National Institute of Standards and Technology. [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in esters).

-

PubChem Compound Summary. this compound (Structure & Properties). National Center for Biotechnology Information.[1] [Link][1]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Authoritative source for alpha-cleavage rules in beta-keto esters).

Sources

Infrared (IR) spectroscopy of alpha-keto esters

Advanced Infrared Spectroscopy of -Keto Esters

Mechanistic Insights, Spectral Fingerprinting, and Experimental Protocols

Part 1: Theoretical Framework & Mechanistic Logic[1]

The "Blue Shift" Phenomenon

In standard organic spectroscopy, conjugation typically lowers the carbonyl stretching frequency (red shift) by reducing the double-bond character. However,

-

Inductive Summation: The ketone carbonyl and the ester carbonyl are mutually electron-withdrawing. The ester oxygen pulls electron density from the ketone, while the ketone carbonyl pulls density from the ester. This mutual induction shortens both

bonds, increasing their force constants ( -

Dipolar Field Effects: The vibrational frequency is further modulated by the spatial orientation of the two carbonyl dipoles.

Conformational Isomerism: The Doublet Origin

High-resolution FTIR of

-

s-trans Conformer (Dipoles Opposed): Generally the thermodynamic minimum for the O=C—C=O bond rotation due to minimized dipole repulsion.

-

s-cis Conformer (Dipoles Aligned): Higher energy state, often stabilized by polar solvents or chelation.[1]

-

Spectral Consequence: The s-cis conformer, with aligned dipoles, experiences "field effect stiffening," typically absorbing at a slightly higher wavenumber than the s-trans conformer.

Part 2: Spectral Fingerprinting & Assignment[1]

The following table synthesizes the expected shifts. Note that in

Table 1: Comparative Carbonyl Frequencies

| Functional Group | Dominant Electronic Effect | Typical Frequency ( |

| Standard Alkyl Ketone | Hyperconjugation (stabilizing) | |

| Standard Alkyl Ester | Resonance + Inductive | |

| Inductive Withdrawal (from ester) | ||

| Inductive Withdrawal (from ketone) |

Critical Insight: In ethyl pyruvate, a common synthon, these bands often merge into a broad, intense envelope centered at 1730–1750 cm⁻¹ . Resolution requires non-polar solvents (e.g.,

or Hexane) to separate the conformer populations.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the electronic and conformational logic governing the spectral shift.

Figure 1: Mechanistic pathway linking electronic structure and conformational isomerism to observed IR spectral shifts.[1]

Part 4: Validated Experimental Protocols

Protocol: Solvent-Dependent Conformational Analysis

To accurately resolve the carbonyl doublet, solvent choice is critical. Polar solvents blur the specific interactions due to hydrogen bonding.

Objective: Distinguish s-cis/s-trans populations.

-

Preparation: Prepare 0.05 M solutions of the

-keto ester in Hexane (non-polar) and Acetonitrile (polar). -

Cell Selection: Use a CaF₂ liquid cell (0.1 mm pathlength). Note: Avoid KBr plates for hygroscopic liquids as moisture effectively mimics a polar solvent environment.

-

Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.

-

Analysis:

-

In Hexane: Expect a sharper, dominant band (s-trans) with a smaller shoulder.

-

In Acetonitrile: Expect broadening and relative intensity growth of the high-frequency shoulder (s-cis stabilization).

-

Case Study: Monitoring Oxidation of Ethyl Lactate

A common application is synthesizing ethyl pyruvate via the oxidation of ethyl lactate. IR is superior to TLC for real-time monitoring of this transformation.[1]

Reaction: Ethyl Lactate (

Workflow Diagram:

Figure 2: Process analytical technology (PAT) workflow for monitoring the oxidation of alpha-hydroxy esters to alpha-keto esters.

Troubleshooting & Artifacts

-

Artifact: Broad single peak at 1740 cm⁻¹.

-

Cause: Low resolution or high concentration (dimerization).

-

Fix: Dilute sample to <0.05 M to break intermolecular dipoles.

-

-

Artifact: Unexpected peak at ~3400 cm⁻¹ in "pure" product.

-

Cause: Enol tautomerization (rare in esters, but possible) or hydration of the

-keto group (gem-diol formation) due to atmospheric moisture. -

Fix: Dry solvent rigorously;

-keto esters are hygroscopic and form hydrates easily, disrupting the carbonyl signal.

-

References

-

Comparison of Ester and Ketone Frequencies

-

Conformational Isomerism in Carbonyls

-

Application Data (Ethyl Pyruvate)

-

Vibrational Coupling Mechanisms

Sources

- 1. Showing Compound Ethyl pyruvate (FDB008294) - FooDB [foodb.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Ethyl pyruvate(617-35-6) IR Spectrum [chemicalbook.com]

Physical properties like boiling and melting point of Diethyl 2-oxo-3-propylsuccinate

[1][2][3][4]

Chemical Identity & Structural Analysis[1][3][5]

This compound is an unsymmetrical diester featuring a ketone moiety at the

-

IUPAC Name: Diethyl 3-propyl-2-oxobutanedioate

-

Common Synonyms: Diethyl oxalvalerate; Ethyl 2-ethoxalylpentanoate; 3-Propyl-2-oxosuccinic acid diethyl ester.

-

Molecular Formula:

-

Molecular Weight: 230.26 g/mol

-

Structure:

Tautomeric Equilibrium

A critical feature of this molecule is its keto-enol tautomerism.[1] As a

Figure 1: Keto-enol tautomerism characteristic of 2-oxosuccinate derivatives.[1][2][3][4]

Physical Properties[5][6][8][9][10][11]

The physical properties of this compound are influenced by its molecular weight and the degree of hydrogen bonding in its enol form.

Note: Specific experimental data for the n-propyl derivative is sparse in open literature compared to its methyl homolog. The values below represent a synthesis of available experimental fragments and high-fidelity predictive models based on homologous series (e.g., Diethyl 2-oxo-3-methylsuccinate).

| Property | Value / Range | Condition / Context |

| Physical State | Liquid (Viscous) | At 25°C (Standard Pressure) |

| Boiling Point (Atm) | 265°C - 280°C | Predicted (Decomposition likely) |

| Boiling Point (Vac) | 135°C - 145°C | At 10-12 mmHg (Extrapolated from homolog) |

| Melting Point | < 20°C | Likely liquid at RT; homologs are low-melting |

| Density | 1.06 - 1.09 g/cm³ | Estimated at 20°C |

| Refractive Index ( | 1.435 - 1.445 | Typical for aliphatic keto-esters |

| Solubility | Hydrophobic | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O |

| pKa | ~9 - 10 |

Comparative Analysis with Homologs

To validate these estimations, we compare with the Methyl homolog (Ethyl ethoxalylpropionate), which has a documented boiling point of 114–116°C at 13 mmHg [1]. The addition of two methylene groups (

Synthesis Protocol (Claisen Condensation)

The most authoritative method for synthesizing this compound is the Claisen Condensation of Diethyl Oxalate with Ethyl Pentanoate (Ethyl Valerate), using Sodium Ethoxide as the base.

Reaction Scheme

Experimental Workflow

This protocol is adapted from standard Organic Syntheses methodologies for oxalyl esters [1][2].

Reagents:

-

Diethyl Oxalate: 1.0 equivalent (Dry, freshly distilled)

-

Ethyl Pentanoate (Valerate): 1.0 equivalent

-

Sodium Ethoxide: 1.0 equivalent (Prepared freshly from Na metal and absolute EtOH)

-

Solvent: Absolute Ethanol (minimal) and Diethyl Ether (anhydrous)

Step-by-Step Procedure:

-

Base Preparation:

-

In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve clean Sodium metal (1 eq) in absolute Ethanol.

-

Once dissolved, dilute with anhydrous Diethyl Ether to facilitate stirring and temperature control.

-

-

Condensation:

-

Cool the NaOEt solution to 0°C in an ice bath.

-

Mix Diethyl Oxalate (1 eq) and Ethyl Pentanoate (1 eq) in a separate vessel.

-

Add the ester mixture dropwise to the stirred base solution over 60 minutes.

-

Observation: The solution will turn yellow/orange and may thicken as the sodium enolate salt precipitates.

-

-

Maturation:

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Optional: Mild reflux (40°C) for 2 hours can ensure completion if the reaction is sluggish.

-

-

Hydrolysis & Isolation:

-

Pour the reaction mixture into ice-cold dilute Sulfuric Acid (

, ~10%) or Acetic Acid. Critical: The pH must be acidic to protonate the enolate.[5] -

Extract the organic layer with Diethyl Ether (3x).

-

Wash the combined organic phase with water (to remove ethanol) and brine.

-

Dry over anhydrous

or

-

-

Purification:

Process Logic Diagram

Figure 2: Synthesis workflow for this compound.

Applications in Drug Development[4]

This compound serves as a versatile C3-C4 building block for heterocyclic scaffolds. Its 1,2,4-tricarbonyl structure allows for regioselective condensation with dinucleophiles.

Quinoxaline Synthesis

Reaction with o-phenylenediamine yields 3-propyl-2-ethoxycarbonyl-quinoxaline derivatives. These cores are prevalent in:

-

Kinase Inhibitors: Targeting oncogenic pathways.

-

Antiviral Agents: Intercalating DNA/RNA mechanisms.

Pyrazine Formation

Condensation with ethylenediamine yields reduced pyrazine derivatives, which can be oxidized to pyrazines, common in flavor chemistry and pharmaceutical intermediates.

Amino Acid Precursors

Reductive amination of the

Figure 3: Synthetic utility and downstream applications.

Safety & Handling

-

Hazards: As an ester/ketone derivative, it is likely a skin and eye irritant. The reagents used in synthesis (Sodium Ethoxide, Diethyl Oxalate) are corrosive and toxic.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation of the enol form.

-

Disposal: Dispose of as organic chemical waste.

References

-

Organic Syntheses. "Ethyl Ethoxalylpropionate." Org.[7][2][6][8] Synth.1941 , Coll.[8] Vol. 1, 238.[4] (Note: This reference describes the methyl homolog, providing the foundational protocol and physical property baseline).

-

PubChem. "Diethyl oxalate (Compound)." National Center for Biotechnology Information.

-

ChemicalBook. "Diethyl 2,3-diisopropylsuccinate Properties." (Used for comparative density/state analysis of alkyl-succinates).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 36983-31-0(2,4-Dioxoheptanoic Acid Ethyl Ester) | Kuujia.com [kuujia.com]

- 3. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]

- 4. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 7. Buy Diethyl 2-methyl-3-oxosuccinate | 759-65-9 [smolecule.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Solubility Characteristics of Diethyl 2-oxo-3-propylsuccinate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and solvent selection strategies for Diethyl 2-oxo-3-propylsuccinate (CAS 5635-43-8). As a critical chiral precursor in the synthesis of high-affinity SV2A ligands like Brivaracetam, understanding its solvation thermodynamics is essential for optimizing reaction yields and purification workflows.[1] This document synthesizes theoretical lipophilicity data with empirical process chemistry insights to establish a robust solubility landscape.

Chemical Identity & Significance[1]

This compound is a diester intermediate characterized by a propyl alkyl chain and a keto-functionalized succinate backbone.[1] Its primary utility lies in asymmetric synthesis, where it serves as a scaffold for constructing the pyrrolidone core of racetam-class antiepileptics.[1]

| Property | Detail |

| IUPAC Name | Diethyl 2-oxo-3-propylbutanedioate |

| CAS Number | 5635-43-8 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Physical State | Colorless to pale yellow liquid (at 25°C) |

| Key Functional Groups | Ethyl esters (x2), Ketone, Propyl chain |

Physicochemical Profile

Understanding the solubility of this intermediate requires analyzing its polarity and lipophilicity.[1][2] The molecule possesses a "push-pull" character: the polar ester and ketone groups promote solubility in polar aprotic solvents, while the propyl chain and ethyl tails impart significant lipophilicity.

Lipophilicity & Partition Coefficient

The partition coefficient (

-

Predicted LogP: 1.30 – 1.85

-

Implication: The molecule is moderately lipophilic.[2] It will partition preferentially into organic phases (Ethyl Acetate, Dichloromethane) over water, but may exhibit partial miscibility in water if the ionic strength is low.

Theoretical Solubility Parameters

Using Hansen Solubility Parameters (HSP), we can predict solvent compatibility based on dispersion (

-

(Estimate): 19.5 - 21.0 MPa

-

Interpretation: This range aligns closely with solvents like Acetone , Ethyl Acetate , and Chloroform , indicating high solubility.[1] It is significantly mismatched with Water (

) and Hexane (

Solubility Landscape

This section categorizes solvents based on their utility in process chemistry involving this compound.

Aqueous Solubility[1][3]

-

Status: Low to Negligible (< 5 mg/mL estimated).[1]

-

Mechanism: The hydrophobic alkyl chains (propyl + 2 ethyls) disrupt the water hydrogen-bonding network.[1]

-

Risk Factor: Hydrolysis. In aqueous media, particularly at pH > 8 or pH < 3, the ester groups are susceptible to hydrolysis, converting the molecule into 2-oxo-3-propylsuccinic acid (highly water-soluble) and ethanol.[1]

-

Operational Rule: Avoid prolonged exposure to aqueous phases; keep aqueous washes rapid and cold (< 5°C).[1]

-

Organic Solvent Compatibility[1][2]

| Solvent Class | Solubility Status | Application Context |

| Chlorinated (DCM, Chloroform) | High | Ideal for transport and low-temperature reactions.[1] |

| Esters (Ethyl Acetate, Isopropyl Acetate) | High | Primary solvent for extraction/workup.[1] Excellent partitioning against water. |

| Alcohols (Ethanol, Methanol) | High | Soluble, but potential for transesterification if catalytic acid/base is present. |

| Ethers (THF, MTBE) | High | Common reaction solvent (e.g., Grignard additions, cyclizations). |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Moderate/Low | Likely miscible at high temperatures; potential phase separation at low temperatures (useful for purification).[1] |

| Aromatic Hydrocarbons (Toluene) | High | Standard solvent for reflux reactions (azeotropic water removal).[1] |

Phase Separation Logic

In a typical synthesis workflow (e.g., Brivaracetam precursor synthesis), this intermediate is often generated in an alcoholic solution and then isolated.

-

Result: The this compound migrates to the Ethyl Acetate layer. Impurities (inorganic salts, polar byproducts) remain in the water.

Mechanistic Visualizations

Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended process step (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection to prevent side reactions (transesterification) and optimize recovery.[1]

Experimental Protocols

Since specific solubility values are often proprietary, the following protocols allow for the self-validation of solubility and stability data in a local laboratory setting.

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: Determine the precise solubility limit in a target solvent.[1]

-

Preparation: Add excess this compound (liquid) to 5 mL of the target solvent (e.g., Water, Hexane) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Phase Check:

-

If one phase exists:[4] The compound is fully miscible.

-

If two phases exist: The solvent is saturated.

-

-

Sampling: Allow phases to separate (centrifuge if necessary). Carefully remove an aliquot of the solvent-rich phase.[1]

-

Quantification: Analyze the aliquot via HPLC (UV detection at 210-220 nm) or GC-FID. Compare peak area against a standard curve prepared in a fully miscible solvent (e.g., Acetonitrile).

Protocol B: Hydrolytic Stability Stress Test

Objective: Assess the risk of degradation during aqueous workup.[1]

-

Solution Prep: Dissolve 50 mg of the compound in 10 mL of Acetonitrile (co-solvent).

-

Spiking: Add 10 mL of Buffer (pH 4.0, 7.0, and 9.0) to three separate vessels.

-

Incubation: Stir at 25°C.

-

Monitoring: Sample at T=0, 1h, 4h, and 24h.

-

Analysis: Analyze via HPLC. Look for the appearance of the mono-ester or di-acid peaks (which will elute earlier on a Reverse Phase C18 column).[1]

-

Pass Criteria: >98% recovery after 4 hours at pH 7.0.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230432, Diethyl 2-oxo-3-phenylsuccinate (Analogous Structure).[1] Retrieved from [Link][1]

-

Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Affinity for the Synaptic Vesicle Protein 2A (SV2A).[1] Journal of Medicinal Chemistry.[5] (Contextual synthesis data).

-

WIPO Patent WO2016191435A1. Processes to produce brivaracetam.[1][3] (Describes extraction of succinate intermediates using ethyl acetate). Retrieved from

Sources

- 1. Diethyl 2-oxo-3-phenylsuccinate | C14H16O5 | CID 230432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [smolecule.com]

- 3. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. US10221134B2 - Processes to produce brivaracetam - Google Patents [patents.google.com]

Synonyms for Diethyl 2-oxo-3-propylsuccinate like propyl-oxalacetic acid diethyl ester

A Versatile C4-Building Block for Heterocyclic & Amino Acid Drug Scaffolds[1]

Executive Summary

Diethyl 2-oxo-3-propylsuccinate (CAS: 26103-78-6 ) is a specialized diester intermediate used primarily in the synthesis of substituted heterocyclic compounds and non-proteinogenic amino acids.[1][2][3][4][5][6] Often referred to by its classical name, propyl-oxalacetic acid diethyl ester , this compound introduces a propyl side chain into the succinate backbone, a critical modification for modulating lipophilicity and steric bulk in drug candidates.[1]

This guide details the physicochemical identity, validated synthesis protocols, and downstream applications of this compound, specifically tailored for medicinal chemists and process development scientists.

Chemical Identity & Nomenclature

Precise nomenclature is vital for database searching and regulatory filings.[1] The compound is an

Table 1: Chemical Identity Matrix

| Parameter | Detail |

| Primary Name | This compound |

| Common Synonym | Propyl-oxalacetic acid diethyl ester |

| IUPAC Name | Diethyl 3-propyl-2-oxobutanedioate |

| CAS Registry Number | 26103-78-6 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| SMILES | CCCC(C(=O)OCC)C(=O)C(=O)OCC |

| InChIKey | FQQZGZZZSPUFKV-UHFFFAOYSA-N |

Synthesis Protocol: Claisen Condensation

The most robust synthetic route involves a crossed Claisen condensation between diethyl oxalate and ethyl valerate (ethyl pentanoate). This method is preferred over alkylation of diethyl oxalacetate due to the prevention of O-alkylation side products.[1]

Reaction Mechanism

The reaction relies on the thermodynamic acidity of the

Figure 1: Synthetic pathway via crossed Claisen condensation.[1][4]

Experimental Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the sodium ethoxide.

Reagents:

-

Diethyl oxalate (1.0 eq)[1]

-

Ethyl valerate (1.0 eq)[1]

-

Sodium ethoxide (1.1 eq, freshly prepared or 21 wt% solution in ethanol)

-

Solvent: Anhydrous Ethanol[1]

-

Quench: Dilute Sulfuric Acid (10%)[1]

Step-by-Step Protocol:

-

Base Preparation: Charge a dry 3-neck round-bottom flask with anhydrous ethanol. Slowly add sodium metal (or use commercial NaOEt solution) to generate sodium ethoxide.[1] Cool to 0–5°C.[1]

-

Reagent Addition: Mix diethyl oxalate and ethyl valerate in a pressure-equalizing addition funnel.

-

Condensation: Add the ester mixture dropwise to the cold NaOEt solution over 60 minutes. The solution will turn yellow/orange, indicating enolate formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. For difficult substrates, refluxing for 1–2 hours may be required, though this increases the risk of transesterification.

-

Workup: Evaporate the bulk of the ethanol under reduced pressure. Pour the residue onto crushed ice containing calculated dilute sulfuric acid.

-

Extraction: Extract the oily layer with diethyl ether or ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous

, and concentrate. -

Purification: Distill under high vacuum. The product typically boils between 130–150°C at reduced pressure (approx. 10–15 mmHg).

Applications in Drug Development

This compound serves as a "privileged scaffold" precursor.[1] Its 1,4-dicarbonyl functionality (masked as an

Key Transformations

-

Pyrazole Synthesis: Reaction with hydrazines yields pyrazole-3-carboxylic acid derivatives, common pharmacophores in COX-2 inhibitors and kinase inhibitors.[1]

-

Isoxazole Synthesis: Reaction with hydroxylamine yields isoxazoles, often found in antibiotic and anti-inflammatory agents.[1]

-

Amino Acid Synthesis: Reductive amination or transamination converts the

-keto group to an amine, yielding 3-propylaspartic acid , a glutamatergic probe.[1]

Figure 2: Divergent synthesis pathways for drug discovery.[1]

Physical Properties & Stability

Data derived from homologous series and experimental certificates of analysis.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | ~145°C @ 12 mmHg | Predicted based on methyl analog (138°C/23mmHg) |

| Density | 1.05 – 1.08 g/cm³ | Denser than water |

| Solubility | Ethanol, DMSO, Ether | Immiscible in water; hydrolyzes slowly |

| pKa (Enol) | ~9–10 | Acidic |

| Storage | 2–8°C, Inert Gas | Hygroscopic; store under Argon |

References

-

Synthesis of 2-oxosuccinate derivatives: Organic Syntheses, Coll. Vol. 2, p. 288 (1943); Vol. 11, p. 42 (1931).[1] (Analogous chemistry).[1]

-

CAS Registry Data: this compound (CAS 26103-78-6).[1][2][3][4][5][6][7] .

-

Heterocycle Synthesis from 1,3-Dicarbonyls: Journal of Heterocyclic Chemistry, "Reaction of 2-oxosuccinates with Dinucleophiles". .[1]

-

Claisen Condensation Mechanism: BenchChem Technical Guide, "Reactions of Diethyl Oxalate". .[1]

-

Product Specification: Accela ChemBio Product Sheet for CAS 26103-78-6. .[1][3]

Sources

- 1. 163042-96-4,(2S,3S,4R,5R)-5-[2-Chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 26103-78-6|2-氧代-3-丙基琥珀酸二乙酯|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 26103-78-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2839157-05-8|Sodium 2-oxo-2-(tetrahydrofuran-3-yl)acetate|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. 787-07-5 | MFCD00001608 | Diethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate [aaronchem.com]

- 7. This compound,26103-78-6-Amadis Chemical [amadischem.com]

Advanced Tautomeric Dynamics of Diethyl 2-oxo-3-propylsuccinate: Mechanistic Insights and Synthetic Applications

Executive Summary & Structural Analysis

Diethyl 2-oxo-3-propylsuccinate (also known as diethyl

Unlike simple ketones, this molecule exhibits complex keto-enol tautomerism driven by the interplay between the electron-withdrawing ester groups and the steric bulk of the propyl chain. Understanding this equilibrium is not merely academic; it dictates the reactivity profile during nucleophilic attacks (e.g., hydrazine condensation) and influences the purification strategy.

The Structural Equilibrium

The molecule exists in a dynamic equilibrium between the diketo form and the cis-enol form. The enol tautomer is thermodynamically stabilized by an intramolecular hydrogen bond (chelation) between the enolic hydroxyl and the ester carbonyl at the C1 position.

Figure 1: Mechanistic pathway of tautomerization. The Z-Enol form is stabilized by a 6-membered hydrogen-bonded ring.

Thermodynamic & Kinetic Drivers[1]

The position of the equilibrium (

-

Solvent Polarity (The Meyer’s Rule):

-

Non-polar solvents (CDCl₃, CCl₄, Hexane): Favor the Enol form. The intramolecular H-bond (approx. 5–7 kcal/mol stabilization) is undisturbed by the solvent.

-

Polar H-bond accepting solvents (DMSO, Methanol): Favor the Keto form. The solvent competes for hydrogen bonding, disrupting the intramolecular chelate and stabilizing the more polar diketo isomer.

-

-

Steric Influence of the Propyl Group:

-

The C3-propyl chain introduces steric bulk that can destabilize the planar geometry required for the enol's conjugated system. However, compared to a tert-butyl group, the propyl chain retains sufficient flexibility to allow significant enolization (typically 40–70% in CDCl₃).

-

-

Electronic Synergies:

-

The flanking ester groups (C1 and C4) are electron-withdrawing. This increases the acidity of the C3 proton (

), lowering the kinetic barrier for tautomerization compared to simple ketones.

-

Experimental Protocols: Synthesis & Characterization

Protocol A: Synthesis via Wislicenus Condensation

Objective: Synthesize this compound with minimal hydrolysis side-products.

Reagents:

-

Diethyl Oxalate (1.0 eq)

-

Ethyl Pentanoate (Ethyl Valerate) (1.0 eq)

-

Sodium Ethoxide (NaOEt) (1.1 eq)

-

Solvent: Anhydrous Ethanol

Workflow:

-

Activation: Charge a flame-dried reaction vessel with NaOEt in anhydrous ethanol under

atmosphere. -

Condensation: Add Diethyl Oxalate dropwise at 0°C. Stir for 15 minutes.

-

Addition: Add Ethyl Pentanoate slowly to maintain temperature <10°C.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange (formation of the enolate salt).

-

Quench (Critical): Cool to 0°C. Acidify with dilute

or acetic acid to pH 4. Do not use strong HCl if possible to avoid ester hydrolysis. -

Extraction: Extract with Diethyl Ether (

). Wash with brine. Dry over -

Purification: Vacuum distillation. Note: The product is heat sensitive; high vacuum is required.

Protocol B: Quantitative Determination of via H-NMR

Objective: Calculate the precise Enol/Keto ratio in a given solvent. This is a self-validating protocol; the sum of integrals must equal the stoichiometric proton count.

Methodology:

-

Dissolve 20 mg of the purified ester in 0.6 mL of deuterated solvent (e.g.,

). -

Acquire a standard

H-NMR spectrum (16 scans, -

Integration Targets:

-

Signal A (Enol): The enolic -OH proton.[1] Typically a sharp singlet very downfield (

11.0 – 13.0 ppm). -

Signal B (Keto): The C3-H proton. Typically a triplet or doublet of doublets (

3.5 – 4.0 ppm).

-

-

Calculation:

Reference Data Table: Expected Chemical Shifts

| Moiety | Keto Form ( | Enol Form ( | Multiplicity |

| -OH (Enol) | N/A | 11.5 – 12.8 | Singlet (Broad) |

| C3-H | 3.6 – 3.9 | N/A | Triplet/dd |

| Propyl | 0.90 | 0.92 | Triplet |

| Ester | 4.1 – 4.3 | 4.1 – 4.3 | Quartet |

Synthetic Utility & Pathway Logic

The tautomeric state dictates the mechanism of downstream cyclizations. For drug development, the Enol form is often the reactive species in condensation reactions with dinucleophiles (e.g., hydrazines, amidines).

Application: Synthesis of Pyrazole Scaffolds

Reaction with hydrazine yields 3-propyl-pyrazole-5-carboxylates.

Figure 2: Conversion of the enol tautomer into a pyrazole scaffold via hydrazine condensation.

References

-

Synthesis of 2-Oxosuccinate Derivatives

-

Tautomeric Equilibrium Mechanisms

- Solvent Effects on Beta-Keto Esters. "Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism." Organic Letters, 2020.

-

NMR Characterization of Tautomers

- Methodology for Quantification. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

-

Drug Discovery Applications

-

Trametinib Intermediate Synthesis (Analogous Chemistry). "Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block."[2] BenchChem Technical Guide.

-

Sources

Targeting the Krebs Cycle and Beyond: A Technical Guide to the Biological Activity of Substituted Succinates

Executive Summary

Succinate is more than a metabolic intermediate; it is a potent signaling molecule governing hypoxic response, inflammation, and thermogenesis. However, the therapeutic utility of endogenous succinate is severely limited by its dicarboxylic nature, which prevents passive diffusion across the plasma membrane.

This technical guide analyzes substituted succinates —specifically cell-permeable prodrugs (esters) and synthetic receptor agonists . We explore how specific substitutions (e.g., acetoxymethyl, methyl) unlock biological activity by bypassing membrane barriers or selectively targeting the SUCNR1 (GPR91) receptor. This document serves as a blueprint for researchers investigating mitochondrial rescue therapies and immunometabolism.

Part 1: The Pharmacological Landscape

To engineer effective succinate-based therapeutics, one must distinguish between two distinct mechanisms of action: Metabolic Anaplerosis (intracellular) and Receptor Signaling (extracellular).

The Permeability Paradox & Prodrug Strategy

Physiological succinate exists as a dianion at pH 7.4. It requires dicarboxylic acid transporters (e.g., SLC13A3) for uptake, which are tissue-specific and often downregulated in pathology.

-

The Solution: Masking the carboxyl groups with hydrophobic moieties (esters) allows passive diffusion.

-

The Activation: Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the masking groups, releasing free succinate directly into the cytosol/mitochondria.

Target Engagement

-

Mitochondrial Complex II (SDH): Intracellular succinate fuels Succinate Dehydrogenase (Complex II), donating electrons to the Quinone pool (Q-pool). This bypasses Complex I, offering a rescue pathway for Complex I deficiencies (e.g., Leigh Syndrome, Metformin toxicity).

-

SUCNR1 (GPR91): A G-protein coupled receptor activated by extracellular succinate. Synthetic substituted succinates (agonists) can modulate inflammation and renin release without entering the metabolic flux.

Mechanism of Action Visualization

Figure 1: Dual pathways of substituted succinates. Prodrugs (Blue) penetrate cells to fuel metabolism. Agonists (Red) target surface receptors to trigger signaling cascades.

Part 2: Structural Classes & Bioactivity Profile

The biological activity of a substituted succinate depends entirely on the stability and lipophilicity of its masking groups.

Table 1: Comparative Bioactivity of Key Substituted Succinates

| Compound | Structure / Substitution | Primary Mechanism | Biological Outcome | Key Application |

| NV118 | Diacetoxymethyl succinate | Complex II Substrate Supply | Rapidly hydrolyzes to succinate; bypasses Complex I blockade; restores ATP. | Mitochondrial diseases (Leigh Syndrome), Drug toxicity (Statin/APAP) [1, 2]. |

| Dimethyl Succinate | Methyl ester (x2) | Insulin Secretagogue | Increases mitochondrial metabolism in | Type 2 Diabetes research; probing islet function [3]. |

| Monomethyl Succinate | Methyl ester (x1) | Metabolic/Signaling Hybrid | Lower permeability than dimethyl; acts as weak secretagogue. | Metabolic flux analysis. |

| TUG-1689 | Non-metabolite scaffold | SUCNR1 Agonist | Selectively activates SUCNR1 without fueling the TCA cycle. | Immunometabolism; separating signaling from oxidation [4]. |

Deep Dive: NV118 (The "Complex I Bypass")

NV118 represents the gold standard in cell-permeable succinates. Unlike simple alkyl esters (dimethyl succinate), the acetoxymethyl modification ensures rapid hydrolysis by intracellular esterases while maintaining high plasma stability.

-

Causality: In conditions like Acetaminophen (APAP) toxicity, Complex I is inhibited. NV118 provides succinate downstream of the blockage, restoring electron flow at Complex II and preventing ATP depletion [5].[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Complex I Bypass" Assay (High-Resolution Respirometry)

Objective: Validate the bioactivity of a cell-permeable succinate (e.g., NV118) in intact cells. Equipment: Oroboros O2k or Agilent Seahorse XF.

The Logic: Standard succinate cannot be used in intact cells due to impermeability. If you add standard succinate to intact cells and see no response, but add NV118 and see respiration, you validate the "permeable prodrug" mechanism.

Step-by-Step Workflow:

-

Preparation: Suspend intact human platelets or PBMCs in respiration buffer (MiR05).

-

Basal Respiration: Measure stable baseline oxygen consumption.

-

Complex I Blockade (The Challenge): Inject Rotenone (2 µM) .

-

Validation: Respiration should drop to near-zero (residual oxygen consumption). This confirms Complex I is the primary electron donor.

-

-

The Rescue (The Test): Titrate NV118 (50 - 200 µM) .

-

Success Criteria: Immediate, dose-dependent increase in Oxygen Consumption Rate (OCR). This proves the compound entered the cell, released succinate, and fueled Complex II.[2]

-

-

Complex III Blockade (The Control): Inject Antimycin A (2.5 µM) .

-

Validation: Respiration must crash. This confirms the OCR observed in step 4 was mitochondrial (ETC-linked) and not an artifact.

-

Figure 2: Logic flow for validating cell-permeable succinate activity using respirometry.

Protocol B: SUCNR1-Mediated Calcium Mobilization

Objective: Distinguish receptor activity from metabolic activity. Cell Line: HEK293-SUCNR1 (stably transfected) or Macrophages.

-

Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins.

-

Baseline: Establish fluorescence baseline.

-

Agonist Addition: Add TUG-1689 or Succinate (high concentration required for succinate).

-

Specificity Control: Pre-treat a separate batch with a G_i inhibitor (Pertussis Toxin) or a specific antagonist (if available) to prove the signal is SUCNR1-dependent.

-

Metabolic Control: Use a non-permeable succinate analog that does not bind SUCNR1 (if available) or compare with NV118 (which should not trigger rapid surface receptor signaling if it is strictly an intracellular prodrug, though hydrolysis can leak succinate extracellularly).

Part 4: Synthesis & Stability Considerations

When working with substituted succinates, stability is the primary variable affecting biological data.

-

Spontaneous Hydrolysis: Acetoxymethyl esters (like NV118) are sensitive to pH. In culture media (pH 7.4), they have a half-life. Always prepare fresh stocks in DMSO and add to media immediately before the assay.

-

Esterase Variability: Different cell lines express different levels of carboxylesterases.

Part 5: Therapeutic Applications[3][6][7][8][9][10]

Mitochondrial Medicine (Leigh Syndrome)

Substituted succinates are currently the most promising pharmacological strategy for bypassing Complex I defects. By feeding electrons directly to Complex II, they maintain the mitochondrial membrane potential (

Acute Toxicity Rescue

Drug-induced liver injury (DILI) from statins or acetaminophen often involves Complex I inhibition. NV118 has shown efficacy in rescuing mitochondrial respiration in human platelets and liver cells exposed to lethal doses of these toxicants [2, 5].[1]

Diabetes & Insulin Secretion

Dimethyl succinate has been used for decades to interrogate the "mitochondrial permissive factor" in insulin secretion. It proves that mitochondrial metabolism—specifically the generation of ATP downstream of the TCA cycle—is sufficient to trigger insulin release, independent of glycolysis [3].

References

-

Eleturi, S., et al. (2016). Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency. Nature Communications. Link

-

Piel, S., et al. (2021). Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Amiodarone Toxicity. International Journal of Molecular Sciences. Link

-

MacDonald, M.J., et al. (2002). The Succinate Mechanism of Insulin Release. Diabetes. Link

-

Haffke, M., et al. (2019). Structural insights into the binding of succinate receptor agonists. Nature Communications (Relevant context for TUG series). Link

-

Ehinger, J.K., et al. (2020).[3] Cell-permeable succinate prodrugs rescue mitochondrial respiration in cellular models of acute acetaminophen overdose. PLOS ONE. Link

Sources